Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-
Description
Benzoxazoles are an important class of heterocyclic compounds that have attracted attention due to their diverse biological activities and applications in various fields. The compound "Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-" is a derivative of benzoxazole, which is not directly mentioned in the provided papers but is related to the general class of benzoxazole compounds discussed.
Synthesis Analysis
The synthesis of benzoxazole derivatives is a topic of interest in several studies. For instance, the synthesis of 2-phenylbenzothiazoles, which are structurally similar to benzoxazoles, was achieved through the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions[“]. Another method for synthesizing benzoxazole derivatives involves a two-step procedure from 2-(pentafluorophenyl)benzazoles, which can be used to create fluorescent probes[“]. Additionally, the synthesis of various 2-phenyl-3,4-substituted oxazoles from 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the versatility of oxazole templates[“][“]. Copper-catalyzed intramolecular O-arylation has also been reported as a simple and efficient method for benzoxazole synthesis[“].
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is crucial for their biological activity and interaction with various targets. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a specific benzoxazole derivative were investigated using computational methods, providing insights into the stability and charge transfer within the molecule[“]. The molecular arrangement deduced from X-ray analysis for certain derivatives explains their fluorescence properties in the solid state[“].
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions that lead to the formation of novel heterocyclic scaffolds. For example, nucleophilic ring opening of oxazolone derivatives followed by cyclization can yield a range of heterocycles[“]. The reactivity of benzoxazole derivatives with primary amines to form triazole derivatives has also been explored, resulting in compounds with potential antimicrobial activities[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the photoluminescence quantum yields of 2-phenyl-benzoxazole derivatives indicate their potential as fluorescent nanomaterials[“]. The antimicrobial properties of certain benzoxazole derivatives have been reported, with some compounds showing broad-spectrum activity against Gram-positive and Gram-negative bacteria[“]. The presence of halogen atoms in benzoxazole derivatives has been found to enhance their anti-inflammatory and cytotoxic activities, as evidenced by the significant activity of certain halogenatedphenyl benzoxazole carboxylic acids10.
Scientific research applications
Fluorescent Nanomaterial Applications
Benzoxazole derivatives, specifically 2-Phenyl-benzoxazole and its derivatives, have been studied for their potential use as fluorescent nanomaterials. These compounds can spontaneously form nanofibers or microcrystals in aqueous suspensions, exhibiting strong blue light emission in the solid state. The emission spectra and photoluminescence quantum yields of these compounds were investigated, showing promising results for potential applications in aqueous and biological media (Ghodbane et al., 2012).
Benzoxazole Synthesis Methods
Efficient methods for synthesizing 2-substituted benzoxazoles have been developed using Cu-catalyzed intramolecular coupling cyclization reactions. These methods allow for the synthesis of a wide range of benzoxazoles from primary amides and o-dihalobenzenes, offering a streamlined approach to creating these compounds (Wu et al., 2014).
properties
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-5-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O2/c1-19-6-17-27-25(18-19)31-29(33-27)23-15-11-21(12-16-23)8-7-20-9-13-22(14-10-20)28-30-24-4-2-3-5-26(24)32-28/h2-18H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPOQQKAUOHRO-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063739 | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
CAS RN |
5242-49-9 | |
Record name | Benzoxazole, 2-(4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)phenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[2-[4-(benzoxazol-2-yl)phenyl]vinyl]phenyl]-5-methylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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